

Spectroscopic Characterization of (S)-Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide

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Compound of Interest

Compound Name: (S)-Benzyl 2-amino-3-hydroxypropanoate

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(S)-Benzyl 2-amino-3-hydroxypropanoate, a derivative of the amino acid serine, is a compound of interest in various fields, including peptide synthesis and drug development. A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition. While specific experimental data for this exact molecule is not widely published, this guide presents predicted data based on the analysis of its functional groups and known spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(S)-Benzyl 2-amino-3-hydroxypropanoate**. These predictions are based on established values for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.2	Singlet	2H	Benzyl CH ₂
~4.0	Triplet	1H	α -CH
~3.8	Doublet of doublets	2H	β -CH ₂
~2.5	Broad singlet	3H	NH ₂ and OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~172	Carbonyl carbon (C=O)
~136	Aromatic quaternary carbon
~128-129	Aromatic CH carbons
~67	Benzyl CH ₂
~63	β -CH ₂
~57	α -CH

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Broad	O-H and N-H stretching
3030-3100	Medium	Aromatic C-H stretching
2850-2960	Medium	Aliphatic C-H stretching
~1740	Strong	C=O (ester) stretching
~1600, ~1495	Medium-Weak	Aromatic C=C stretching
~1210	Strong	C-O (ester) stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
195.09	[M] ⁺ (Molecular Ion)
108	[C ₇ H ₈ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
79	[C ₆ H ₇] ⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[\[1\]](#)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For improved data quality, higher concentrations are generally better.^[2] The sample should be stable at the measurement temperature for at least a week.^[2]
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans will be required.
 - 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.^[3]

- **Sample Preparation:**
 - Thin Film (for oils): If the compound is an oil, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.^[3]
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

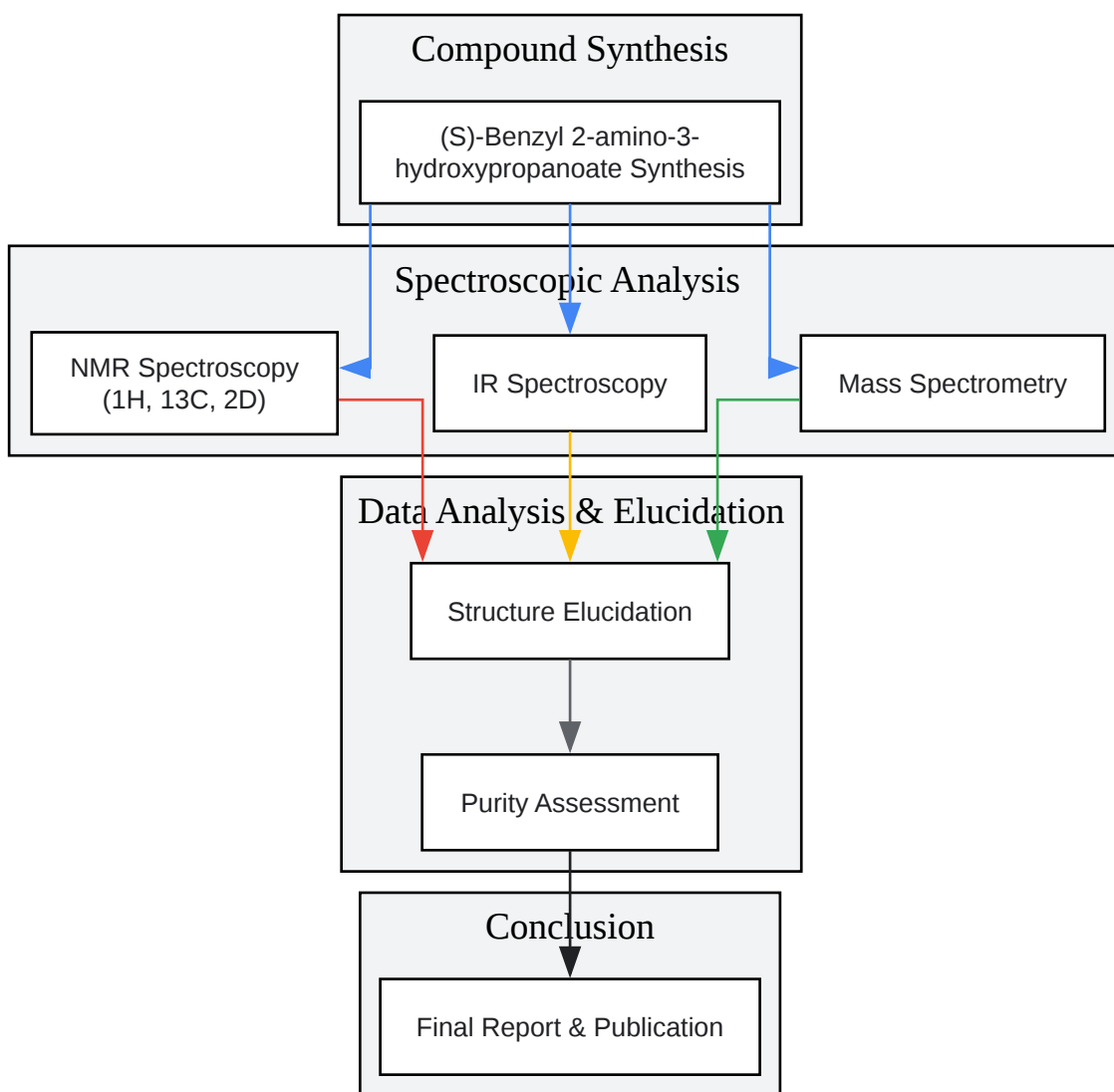
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.^[4]

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.^[5]
- **Instrumentation:** Employ a mass spectrometer with a suitable ionization source (e.g., ESI or EI).
- **Data Acquisition:**
 - **Full Scan Mode:** Acquire a full scan mass spectrum to determine the molecular weight of the compound.
 - **Tandem MS (MS/MS):** To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.^[5] This is particularly useful for confirming the structure of the molecule.^[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like **(S)-Benzyl 2-amino-3-hydroxypropanoate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

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References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio.libretexts.org [bio.libretexts.org]
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